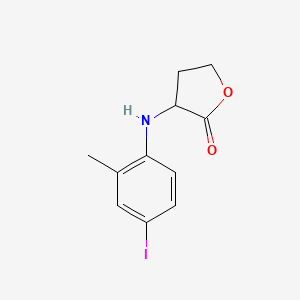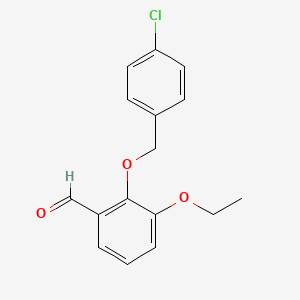
N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide is an organic compound that features an iodophenyl group and a thiophene ring connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the Acetamide Linkage: This can be achieved by reacting 4-iodoaniline with thiophene-3-acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.
Reduction: Pd/C with hydrogen gas for reduction of the iodophenyl group.
Substitution: Sodium methoxide for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Phenyl derivative of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-(thiophen-3-yl)acetamide: Similar structure but with a bromine atom instead of iodine.
N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide: Similar structure but with a chlorine atom instead of iodine.
N-(4-fluorophenyl)-2-(thiophen-3-yl)acetamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide may confer unique reactivity and properties compared to its halogenated analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C12H10INOS |
|---|---|
Molecular Weight |
343.19 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C12H10INOS/c13-10-1-3-11(4-2-10)14-12(15)7-9-5-6-16-8-9/h1-6,8H,7H2,(H,14,15) |
InChI Key |
UGTSUQWVIVAWQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CSC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)








![5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14914618.png)




